
5-(Butan-2-yl)-1,3-dinitro-2-propoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Butan-2-yl)-1,3-dinitro-2-propoxybenzene is an organic compound characterized by the presence of a butan-2-yl group, two nitro groups, and a propoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butan-2-yl)-1,3-dinitro-2-propoxybenzene typically involves a multi-step process. One common method starts with the nitration of 2-propoxybenzene to introduce the nitro groups at the 1 and 3 positions. This is followed by the alkylation of the benzene ring with butan-2-yl chloride under Friedel-Crafts alkylation conditions, using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Butan-2-yl)-1,3-dinitro-2-propoxybenzene can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The propoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium alkoxide, alkyl halides.
Major Products Formed
Reduction: 5-(Butan-2-yl)-1,3-diamino-2-propoxybenzene.
Oxidation: 5-(Butan-2-yl)-1,3-dinitro-2-hydroxybenzene.
Substitution: Various alkoxy derivatives depending on the substituent used.
Scientific Research Applications
5-(Butan-2-yl)-1,3-dinitro-2-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(Butan-2-yl)-1,3-dinitro-2-propoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the butan-2-yl and propoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(Butan-2-yl)-1,3-dinitrobenzene: Lacks the propoxy group, making it less versatile in certain applications.
5-(Butan-2-yl)-2-propoxybenzene: Lacks the nitro groups, reducing its potential for redox reactions.
1,3-Dinitro-2-propoxybenzene: Lacks the butan-2-yl group, affecting its binding properties.
Uniqueness
5-(Butan-2-yl)-1,3-dinitro-2-propoxybenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and propoxy groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
82895-58-7 |
|---|---|
Molecular Formula |
C13H18N2O5 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
5-butan-2-yl-1,3-dinitro-2-propoxybenzene |
InChI |
InChI=1S/C13H18N2O5/c1-4-6-20-13-11(14(16)17)7-10(9(3)5-2)8-12(13)15(18)19/h7-9H,4-6H2,1-3H3 |
InChI Key |
LGUBYOQDSNVZLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1[N+](=O)[O-])C(C)CC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate](/img/structure/B14408347.png)
![8-[(2-Ethynyl-5-methoxyphenyl)methoxy]-2-methyloct-1-EN-6-YN-3-one](/img/structure/B14408354.png)
![Ethyl {bis[(propan-2-yl)oxy]phosphorothioyl}carbamodithioate](/img/structure/B14408364.png)
![Benzenamine, N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14408369.png)
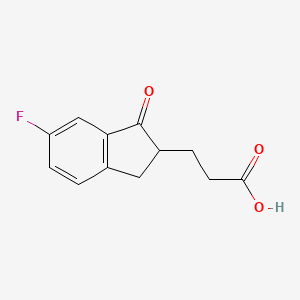
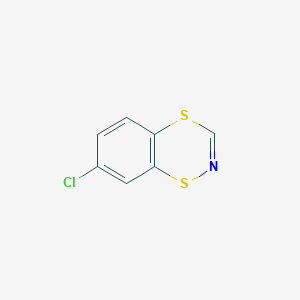
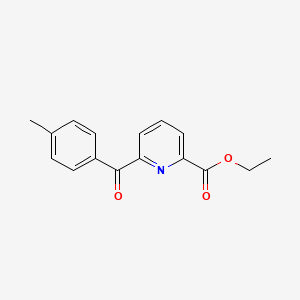
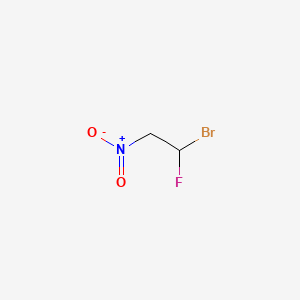
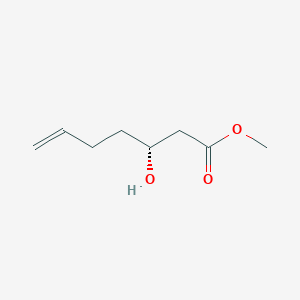
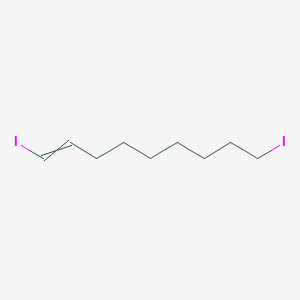

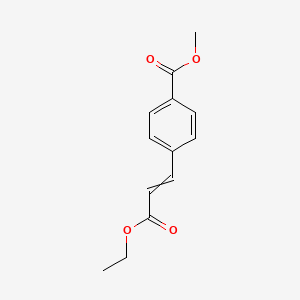
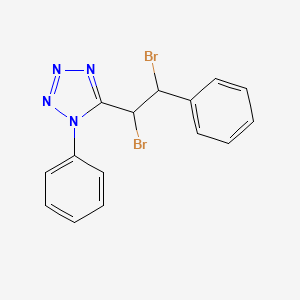
![Bicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14408441.png)
